molecular formula C7H12BrN3 B11753272 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine

Cat. No.: B11753272
M. Wt: 218.09 g/mol
InChI Key: WIZVAGSZZSJQEO-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropan-1-amine under controlled conditions. The synthesis may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine is unique due to the presence of both the bromine atom and the 2-methylpropan-1-amine group. This combination allows for specific interactions and reactivity that are not observed in simpler pyrazole derivatives .

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C7H12BrN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3

InChI Key

WIZVAGSZZSJQEO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CN1C=C(C=N1)Br

Origin of Product

United States

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